2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide
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Overview
Description
2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide is a synthetic organic compound known for its versatile applications in chemistry, biology, and industry. This compound features an imidazole ring with various functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzylthiolation: : The initial step involves the introduction of a benzylthio group into the imidazole ring. This is typically achieved through the reaction of 2-mercaptoimidazole with benzyl bromide in the presence of a base, such as sodium hydroxide, under reflux conditions.
Hydroxymethylation: : The next step involves the hydroxymethylation of the imidazole ring. Formaldehyde is commonly used as the hydroxymethylating agent, often in the presence of a catalyst like para-toluenesulfonic acid.
Acetamidation: : The final step includes the acetamidation of the hydroxymethylated compound. This is typically done by reacting the intermediate with N-(2-methoxyethyl)acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
For industrial production, the process may involve optimization of the above reaction conditions to enhance yield and efficiency. This can include:
Scaling up reaction vessels: to handle larger volumes.
Optimizing reaction times and temperatures: to ensure complete reactions.
Employing continuous flow reactors: for more efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the hydroxymethyl group, converting it to an aldehyde or carboxylic acid. Common oxidizing agents include chromium trioxide and potassium permanganate.
Reduction: : Reduction reactions can be employed to modify the functional groups, such as reducing the benzylthio group to a thiol. Typical reducing agents include lithium aluminium hydride and sodium borohydride.
Substitution: : The imidazole ring allows for various substitution reactions, including nucleophilic substitutions, where a nucleophile replaces the benzylthio group. Common reagents include alkyl halides and nitrating agents.
Common Reagents and Conditions
Oxidizing agents: : Chromium trioxide, potassium permanganate.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Substituting agents: : Alkyl halides, nitrating agents.
Major Products
Oxidation products: : Aldehydes, carboxylic acids.
Reduction products: : Thiols.
Substitution products: : Various substituted imidazole derivatives.
Scientific Research Applications
2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide has broad applications, including:
Chemistry: : Used as a precursor in the synthesis of more complex molecules.
Biology: : Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: : Explored for its therapeutic potential, particularly in the development of new pharmaceuticals.
Industry: : Utilized in material science for the creation of novel polymers and resins.
Mechanism of Action
The compound's mechanism of action typically involves its interaction with various biological molecules and pathways:
Molecular Targets: : It may target enzymes and receptors due to its functional groups.
Pathways: : Can influence signal transduction pathways, possibly altering cell function and metabolism.
Comparison with Similar Compounds
Similar Compounds
2-(2-(benzylthio)-1H-imidazol-1-yl)acetamide
2-(5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide
Uniqueness
Compared to similar compounds, 2-(2-(benzylthio)-5-(hydroxymethyl)-1H-imidazol-1-yl)-N-(2-methoxyethyl)acetamide stands out due to its unique combination of functional groups, offering distinct chemical reactivity and biological activity.
In summary:
Properties
IUPAC Name |
2-[2-benzylsulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3S/c1-22-8-7-17-15(21)10-19-14(11-20)9-18-16(19)23-12-13-5-3-2-4-6-13/h2-6,9,20H,7-8,10-12H2,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCCBYMPLZMWLP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CN1C(=CN=C1SCC2=CC=CC=C2)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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